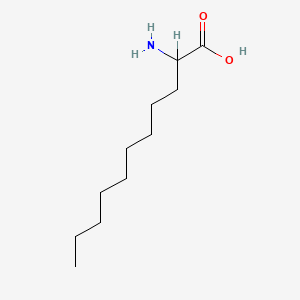

2-Aminoundecanoic acid

Description

Historical Context and Significance in Organic Synthesis

While the history of simple amino acids dates back to the 19th century, the focus on non-natural amino acids like 2-aminoundecanoic acid is a more modern development, driven by the needs of medicinal chemistry and materials science. The primary significance of this compound in organic synthesis lies in its role as a building block for creating modified peptides with enhanced properties.

The incorporation of non-natural amino acids is a key strategy to overcome the limitations of natural peptides, such as their susceptibility to enzymatic degradation. The (S)-enantiomer, (S)-2-aminoundecanoic acid, is particularly noted in synthetic applications. nih.gov Its availability as a Boc-protected derivative, (2S)-2-(Boc-amino)undecanoic acid, facilitates its use in standard solid-phase peptide synthesis (SPPS), allowing chemists to precisely insert it into a peptide sequence.

Current Research Paradigms and Future Directions for this compound

Current research on this compound is heavily concentrated on its use in modifying antimicrobial peptides (AMPs) to improve their therapeutic potential. AMPs are a class of molecules that represent a promising alternative to conventional antibiotics, and tailoring their structure is a major goal for researchers.

Detailed Research Findings: A significant research paradigm involves the synthesis of (S)-2-aminoundecanoic acid and its incorporation into the wasp venom peptide, anoplin (B1578421). nih.gov Anoplin is a small decapeptide with broad-spectrum antimicrobial activity but can be limited by its modest potency. In a key study, researchers synthesized analogs of anoplin by substituting original amino acids with (S)-2-aminoundecanoic acid at various positions.

The results demonstrated that these lipophilic anoplin analogs were more active against the bacteria Escherichia coli and Staphylococcus aureus compared to the native peptide. nih.gov The incorporation of the lipophilic amino acid residue enhanced the antimicrobial activity while maintaining selectivity towards microbial membranes over host cells. nih.govresearchgate.net This is a critical advantage, as increasing the hydrophobicity of peptides can sometimes lead to a loss of selectivity and an increase in toxicity to human cells. The study contrasted this targeted incorporation with N-terminal acylation (adding a fatty acid to the end of the peptide), where a similar gain in activity resulted in a complete loss of selectivity. nih.gov

Table 2: Research Findings on Anoplin Analogs with (S)-2-Aminoundecanoic Acid (Aua)

| Peptide Analog | Modification | Outcome | Reference |

|---|---|---|---|

| Anoplin Analogs | Substitution with (S)-2-aminoundecanoic acid | Enhanced activity against E. coli and S. aureus | nih.gov |

| Anoplin Analogs | Incorporation of a lipophilic residue | Retained selectivity towards microbial membranes | nih.govresearchgate.net |

| N-acylated anoplin | Addition of a fatty acid to the N-terminus | Complete loss of selectivity despite increased activity | nih.gov |

Future Directions: The future for this compound appears to extend beyond antimicrobial applications. Its utility as a modified amino acid has been noted in patent literature for broader therapeutic areas.

Oncology: Patents have listed this compound as a potential component in the design of peptides and peptidomimetics for treating cell proliferative disorders, including cancer. google.com These compounds could be used in combination with T-cell activating agents or checkpoint inhibitors.

Therapeutic Compositions: It is also identified as a modified or unusual amino acid that can be incorporated into therapeutic compositions, for example, as a mimic for transforming growth factor-beta (TGF-β), which plays a role in cell growth and differentiation. google.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

27323-47-3 |

|---|---|

Molecular Formula |

C11H23NO2 |

Molecular Weight |

201.31 g/mol |

IUPAC Name |

2-aminoundecanoic acid |

InChI |

InChI=1S/C11H23NO2/c1-2-3-4-5-6-7-8-9-10(12)11(13)14/h10H,2-9,12H2,1H3,(H,13,14) |

InChI Key |

HASUJDLTAYUWCO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Aminoundecanoic Acid

Conventional Chemical Synthesis Strategies for 2-Aminoundecanoic Acid

Conventional chemical synthesis of this compound typically involves multi-step pathways, often utilizing catalytic reactions to achieve the desired transformations. A significant focus in recent years has been the use of bio-renewable feedstocks, which offers a more sustainable alternative to petroleum-based routes.

Multi-step Synthetic Pathways to this compound

Multi-step synthesis is a common strategy for producing molecules that are not accessible through a single reaction. vapourtec.com This approach allows for the controlled and efficient creation of complex compounds. vapourtec.com In the context of this compound, a well-established industrial process begins with undecylenic acid, which is derived from the pyrolysis of ricinoleic acid from castor oil. wikipedia.org

A typical multi-step sequence involves the following key transformations:

Hydrobromination: 10-undecenoic acid is treated with hydrogen bromide in the presence of a radical initiator, such as benzoyl peroxide. This anti-Markovnikov addition yields 11-bromoundecanoic acid. wikipedia.org

Amination: The resulting 11-bromoundecanoic acid undergoes a substitution reaction with ammonia (B1221849) to replace the bromine atom with an amino group, forming 11-aminoundecanoic acid. mdpi.com

An alternative pathway can be initiated from vernolic acid, which involves the formation of 12-oxododecanoic acid oxime. This intermediate can then be converted to 11-aminoundecanoic acid through a three-step sequence involving a Beckmann rearrangement, Hofmann degradation, and subsequent hydrolysis. researchgate.net

Catalytic Reactions in this compound Synthesis

Catalysts play a crucial role in many of the synthetic steps for producing this compound, enhancing reaction rates and selectivity. For instance, the hydroformylation of unsaturated fatty acids, a key step in some alternative synthetic routes, is often catalyzed by rhodium complexes. mdpi.com

In one approach, oleic acid can be hydroformylated using a Rh-triphenylphosphine (TPP) catalyst, which achieves high conversion to the corresponding aldehyde. This aldehyde is then converted to an aldoxime and subsequently a nitrile, which serves as a precursor to the amino acid. mdpi.com Another method involves the use of copper(II) acetate (B1210297) as a catalyst for the dehydration of aldoximes to nitriles. mdpi.com

The industrial production of 11-aminoundecanoic acid from castor oil derivatives can also involve cracking at high temperatures with the aid of a palladium catalyst. researchgate.netsciepublish.com

Synthesis of this compound from Bio-renewable Feedstocks (e.g., Castor Oil Derivatives)

Castor oil is a primary bio-renewable feedstock for the synthesis of 11-aminoundecanoic acid. researchgate.netocl-journal.org The oil is rich in ricinoleic acid (up to 85-90%), a C18 fatty acid containing a hydroxyl group and a double bond. researchgate.netocl-journal.org The industrial synthesis of 11-aminoundecanoic acid from castor oil is a multi-step process. wikipedia.orgmdpi.com

The established industrial route, as practiced by Arkema, includes these main stages:

Transesterification: Castor oil is reacted with methanol (B129727) to produce methyl ricinoleate (B1264116). wikipedia.orgmdpi.com

Pyrolysis (Cracking): The methyl ricinoleate is subjected to high temperatures (400-575 °C) in the presence of steam, breaking it down into heptanal (B48729) and methyl undecenoate. wikipedia.orgmdpi.comocl-journal.org

Hydrolysis: The methyl undecenoate is hydrolyzed to yield 10-undecenoic acid. wikipedia.orgmdpi.com

Hydrobromination and Amination: The 10-undecenoic acid is then converted to 11-aminoundecanoic acid as described in section 2.1.1. wikipedia.orgmdpi.com

This process, while starting from a renewable source, involves harsh reaction conditions, such as high temperatures and the use of strong acids. mdpi.comsciepublish.com

Biotechnological and Enzymatic Synthesis Approaches for this compound

Biotechnological methods, including microbial biotransformation and enzymatic cascades, present greener and more sustainable alternatives to conventional chemical synthesis. nih.govnmb-journal.com These approaches often operate under milder conditions and can exhibit high selectivity. rsc.orgexplorationpub.com

Microbial Biotransformation Processes for this compound Production

Microbial biotransformation utilizes microorganisms like bacteria and fungi to carry out specific chemical conversions. nmb-journal.comslideshare.net While direct microbial production of this compound is an area of ongoing research, studies have identified bacteria capable of metabolizing this compound. For example, a strain of Pseudomonas has been isolated that can use 11-aminoundecanoic acid as a sole source of carbon, nitrogen, and energy, suggesting the presence of enzymatic pathways that could potentially be harnessed for production. nih.gov

Enzyme Cascade Systems in ω-Amino Acid Biosynthesis

Enzyme cascade reactions combine multiple enzymatic steps in a single pot to synthesize complex molecules from simple starting materials. rsc.orgacs.org This strategy is particularly promising for the production of ω-amino acids, including 11-aminoundecanoic acid, from renewable resources like vegetable oils. sciepublish.comrsc.org

A multi-enzyme cascade has been designed for the synthesis of 11-aminoundecanoic acid from ricinoleic acid using a whole-cell biocatalyst system in E. coli. rsc.org This system involves a sequence of enzymatic reactions catalyzed by:

An alcohol dehydrogenase (ADH)

A Baeyer-Villiger monooxygenase (BVMO)

An NAD(P)H flavin oxidoreductase

A second alcohol dehydrogenase

An ω-transaminase (ω-TA)

Through protein engineering and process optimization, including the use of an in-situ adsorption resin, a significant yield of 232 mM 11-aminoundecanoic acid was achieved from 300 mM ricinoleic acid. rsc.org These enzymatic cascades offer an environmentally friendly alternative by avoiding harsh chemicals and high temperatures. rsc.org

| Enzyme Type | Role in Cascade |

| Alcohol Dehydrogenase (ADH) | Oxidation of alcohols to aldehydes or ketones |

| Baeyer-Villiger Monooxygenase (BVMO) | Insertion of an oxygen atom into a carbon-carbon bond adjacent to a carbonyl group |

| ω-Transaminase (ω-TA) | Transfer of an amino group to a terminal carbonyl group |

| NAD(P)H Flavin Oxidoreductase | Regeneration of cofactors |

Engineering of Biocatalytic Systems for this compound

The synthesis of long-chain amino acids is increasingly benefiting from biocatalysis, where engineered enzymes and multi-enzyme cascades offer a green and efficient alternative to traditional chemical methods. While much of the research in this area has focused on ω-amino acids like 11-aminoundecanoic acid, the strategies employed are highly relevant for the synthesis of α-isomers such as this compound.

A prominent strategy involves the design of artificial multi-enzyme cascades within a single microbial host, often E. coli. nih.gov For the production of 11-aminoundecanoic acid from renewable resources like ricinoleic acid (derived from castor oil), researchers have constructed complex whole-cell biocatalysts. nih.govresearchgate.net These systems typically involve several enzymatic steps. For instance, a cascade can include an alcohol dehydrogenase (ADH) and a Baeyer-Villiger monooxygenase (BVMO) to convert the fatty acid into a terminal keto-acid, which is then aminated by an ω-transaminase (ω-TA). nih.gov

Engineering these biocatalytic systems is critical for achieving high yields and efficiency. Key areas of protein and process engineering include:

Enzyme Stability and Expression : Monooxygenases, such as PpBVMO from Pseudomonas putida, are often unstable and can be a bottleneck. nih.gov Engineering strategies, including site-directed mutagenesis (e.g., the C302L mutation to improve oxidative resistance) and fusion to stabilizing partners like the Maltose-Binding Protein (MBP), have been shown to significantly enhance soluble expression and operational stability. nih.gov

Cofactor Regeneration : Many enzymes in these cascades, particularly dehydrogenases and transaminases, require cofactors like NAD(P)H. To avoid the prohibitive cost of adding these cofactors externally, systems are engineered to be self-sufficient. This can involve including enzymes like NAD(P)H flavin oxidoreductase (NFO) or glucose dehydrogenase to regenerate the cofactor in situ. nih.govchemrxiv.org

Substrate Specificity : Transaminases (TAs) are crucial for introducing the amino group. While many systems for ω-amino acids use ω-TAs, the synthesis of this compound would require an α-transaminase. Protein engineering can be used to alter the substrate specificity of existing TAs to efficiently accept long-chain α-keto acids, such as 2-oxoundecanoic acid. nih.gov For example, mutants of a transaminase from Vibrio fluvialis have shown improved activity for α-keto acids with long alkyl side chains. nih.gov

C–H Activation : An alternative biocatalytic approach involves the direct functionalization of C–H bonds. Recently discovered radical halogenases can perform site-selective halogenation on freestanding amino acids. ineosopen.org Engineering the substrate and site-selectivity of these enzymes could potentially enable a direct route to halogenated undecanoic acid precursors, which can then be aminated. ineosopen.org

A representative multi-enzyme cascade for the synthesis of a long-chain amino acid is detailed below.

Interactive Data Table: Multi-Enzyme Cascade for 11-Aminoundecanoic Acid Synthesis from Ricinoleic Acid

| Enzyme | Abbreviation | Source Organism | Function in Cascade | Engineering Notes |

| Alcohol Dehydrogenase | MlADH | Micrococcus luteus | Oxidation of the hydroxyl group of ricinoleic acid. | Often co-expressed to support the overall reaction. |

| Baeyer-Villiger Monooxygenase | PpBVMO | Pseudomonas putida | Oxidative cleavage to form an ester intermediate. | Engineered for stability (e.g., C302L mutation, MBP-fusion) to prevent it from being a rate-limiting step. nih.gov |

| Alcohol Dehydrogenase | ChnD | Acinetobacter sp. | Oxidation step in the cascade. | Part of the multi-enzyme system for converting the fatty acid chain. nih.gov |

| ω-Transaminase | RpTA | Ruegeria pomeroyi | Transfers an amino group to the terminal keto-acid, forming the final ω-amino acid. | The key enzyme for amination. For this compound, an α-TA would be used instead. nih.gov |

| NAD(P)H Flavin Oxidoreductase | DrNFO | Deinococcus radiodurans | Regenerates the flavin cofactor required by the monooxygenase. | Essential for cofactor recycling and process efficiency. nih.gov |

Enantioselective Synthesis of Chiral this compound Isomers

As an α-amino acid, this compound possesses a chiral center at the α-carbon. The synthesis of enantiomerically pure forms (either L- or D-isomers) is crucial, as the biological activity of chiral molecules is typically dependent on their absolute stereochemistry. A variety of methods in asymmetric synthesis have been developed to control this stereochemical outcome.

Asymmetric Catalysis for Stereoselective this compound Synthesis

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product, is a powerful strategy for synthesizing chiral α-amino acids. These methods are broadly applicable to non-canonical amino acids with diverse side chains, including the long nonyl group of this compound. ineosopen.orgrsc.org

Key catalytic approaches include:

Organocatalysis : Chiral small organic molecules can catalyze reactions with high enantioselectivity. For instance, chiral Brønsted acids like BINOL-derived phosphoric acids can catalyze the dearomative addition of indoles to β,γ-alkynyl-α-imino esters to create complex amino acids with high enantioselectivity. rsc.org Similarly, chiral aldehyde catalysis, mimicking biological processes, can achieve asymmetric α-functionalization of amino acid esters. frontiersin.org Proline-catalyzed asymmetric α-hydroxylation of aldehydes derived from amino acids is another example of precise stereocontrol using organocatalysts. thieme-connect.com

Transition Metal Catalysis : Chiral complexes of metals like rhodium, iridium, palladium, and copper are widely used. Asymmetric hydrogenation of dehydroamino acid precursors is a classic and effective method. Cobalt-catalyzed diastereoselective umpolung hydrogenation has also been shown to be a versatile approach for accessing non-canonical aryl alanine (B10760859) peptides. nih.gov Palladium-catalyzed Suzuki cross-coupling of a boronic acid with a halide, starting from chiral building blocks derived from glycine (B1666218) or methionine, provides a route to various non-natural aromatic α-amino acids. nih.gov

Phase-Transfer Catalysis (PTC) : Chiral phase-transfer catalysts can mediate the alkylation of glycine Schiff bases, providing access to a wide range of α-amino acids. This method is robust and scalable.

Diastereoselective Methods in Chiral this compound Synthesis

While this compound itself is not diastereomeric, methods developed for the diastereoselective synthesis of more complex amino acids (e.g., those with a second stereocenter at the β-position) showcase the highest levels of stereochemical control and are relevant to the broader field.

Biocatalytic Dynamic Kinetic Resolution (DKR) : A highly efficient method for preparing β-branched α-amino acids involves the diastereoselective transamination of a racemic α-ketoacid precursor. chemrxiv.org In this process, a promiscuous and robust aminotransferase catalyzes the amination. One diastereomer of the ketoacid reacts faster, while the other epimerizes to the more reactive form under the reaction conditions, allowing for the theoretical conversion of the entire racemic starting material into a single diastereomer of the product with high enantiopurity. chemrxiv.org

Chiral Auxiliary-Based Methods : A classic approach involves covalently attaching the substrate to a chiral auxiliary. The auxiliary directs the stereochemical course of a subsequent reaction, such as alkylation, before being cleaved to yield the enantiopure product. The Myers alkylation, using pseudoephedrine as a chiral auxiliary for glycine, is a well-established method for producing a variety of enantiopure α-amino acids. nih.gov

Substrate-Controlled Reactions : Diastereoselectivity can be achieved when a pre-existing stereocenter in the substrate dictates the configuration of a newly formed stereocenter. For example, the proline-catalyzed asymmetric α-hydroxylation of aldehydes derived from other chiral amino acids allows for dual stereocontrol, where both the catalyst and the substrate's chirality influence the outcome. thieme-connect.com

Strategies for Stereochemical Control in Long-Chain Amino Acid Synthesis

Achieving absolute stereochemical control in the synthesis of long-chain amino acids like this compound relies on a toolbox of established strategies that can be broadly categorized as follows:

Chiral Pool Synthesis : This approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For example, natural α-amino acids like L-glutamic acid or L-lysine can be chemically modified to serve as synthons for creating more complex, long-chain chiral molecules. mdpi.comresearchgate.net The inherent chirality of the starting material is transferred through the synthetic sequence to the final product.

Catalyst Control : As discussed in section 2.3.1, the use of a chiral catalyst is a premier strategy. The catalyst creates a chiral environment around the reacting species, lowering the activation energy for the pathway leading to one enantiomer over the other. This includes organocatalysis, transition-metal catalysis, and biocatalysis, where an enzyme acts as the chiral catalyst. researchgate.netfrontiersin.org

Reagent Control : This involves using a stoichiometric amount of a chiral reagent to induce asymmetry. While often less atom-economical than catalytic methods, it can be highly effective. An example is the use of chiral boranes for asymmetric reductions.

Substrate Control : This strategy relies on one or more existing stereocenters within the substrate molecule to direct the formation of a new stereocenter. The steric and electronic properties of the chiral substrate favor the approach of a reagent from a specific face, leading to a diastereoselective transformation. thieme-connect.comdiva-portal.org This is particularly relevant in the synthesis of molecules with multiple stereocenters.

The choice of strategy depends on the specific target molecule, desired enantiomer (D or L), scalability, and economic feasibility. For a molecule like this compound, asymmetric catalysis or biocatalysis starting from an achiral precursor like 2-oxoundecanoic acid would represent a highly efficient and modern approach.

Chemical Modifications and Derivative Synthesis of 2 Aminoundecanoic Acid

Synthetic Routes to N-Substituted 2-Aminoundecanoic Acid Derivatives

The amino group of this compound serves as a primary site for modifications such as acylation, alkylation, and arylation to produce a diverse array of N-substituted derivatives.

One common strategy is N-acylation , where an acyl group is introduced to the nitrogen atom. This can be achieved through various methods. For instance, N-trifluoroacetylated derivatives can be synthesized by reacting the amino acid with trifluoroacetic anhydride (B1165640) (TFAA). This method serves a dual purpose: the trifluoroacetyl group acts as a protecting group for the amine and activates the carboxylic acid for subsequent reactions, such as Friedel-Crafts acylation. A study on the acylation of ferrocene (B1249389) used this in situ protection and activation method with several amino acids, including 11-aminoundecanoic acid, to yield N-trifluoroacetamidoketones in good yields. acs.org

N-alkylation provides another route to functionalized derivatives. A method for preparing N-alkyl-11-aminoundecanoic acid involves a two-step process: first, the formation of an imine by reacting 11-aminoundecanoic acid with an aldehyde (like heptanal) in a suitable solvent, followed by the reduction of the imine to the corresponding secondary amine. google.com The use of halogenated solvents, particularly 2,2,2-trifluoroethanol, has been found to be effective for solubilizing the amino acid during this reaction. google.com

The synthesis of N-aryl or N-heteroaryl derivatives expands the structural diversity of this compound conjugates. For example, N-(purin-6-yl)-11-aminoundecanoic acid has been synthesized by reacting 11-aminoundecanoic acid with 6-chloropurine (B14466) in an aqueous sodium carbonate solution under reflux, yielding the product in moderate amounts. mdpi.com Such derivatives are often explored for their potential biological activities. mdpi.com

Furthermore, the amino group is a key handle for conjugation to larger molecules. The synthesis of dasatinib-amino acid conjugates utilized Boc-protected 11-aminoundecanoic acid. nih.gov The Boc (tert-butoxycarbonyl) protecting group is installed on the nitrogen and later removed, but the coupling itself, often using reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and hydroxybenzotriazole (B1436442) (HOBt), is a fundamental reaction of the N-terminus, forming a stable amide bond with a carboxylic acid on the partner molecule. nih.gov

Table 1: Synthetic Routes to N-Substituted this compound Derivatives

| Modification Type | Reagents/Method | Product Type | Reference |

|---|---|---|---|

| N-Acylation | Trifluoroacetic anhydride (TFAA) | N-Trifluoroacetyl derivative | acs.org |

| N-Alkylation | 1. Aldehyde (e.g., heptanal) 2. Reducing agent (hydrogenation) | N-Alkyl derivative | google.com |

| N-Arylation | 6-Chloropurine, Na₂CO₃, H₂O, reflux | N-(Purin-6-yl) derivative | mdpi.com |

| Amide Bond Formation (Conjugation) | Boc-protection, EDC/HOBt coupling | N-acylated conjugate (e.g., with dasatinib) | nih.gov |

C-Terminal Modifications and Conjugation Chemistry of this compound

The carboxylic acid moiety (C-terminus) of this compound is readily modified to alter charge, improve stability, or facilitate conjugation to other molecules. Common modifications include amidation, esterification, and reduction. jpt.com

Amidation of the C-terminus involves converting the carboxylic acid (-COOH) to a primary amide (-CONH₂). This modification neutralizes the negative charge of the carboxylate group, which can be crucial for mimicking the structure of native proteins and preventing enzymatic degradation by carboxypeptidases. sigmaaldrich.com

Esterification is another key C-terminal modification. The carboxylic acid can be converted to an ester, such as a methyl or ethyl ester, which can serve as a protecting group during synthesis or can be part of the final conjugate molecule. For example, in the synthesis of maslinic acid conjugates, 11-aminoundecanoic acid was used as its methyl ester to facilitate condensation with the acid. mdpi.com

The C-terminus is also a critical site for conjugation chemistry , typically forming an amide bond with a free amino group on another molecule. This is a cornerstone of solid-phase peptide synthesis, where the C-terminus of an incoming amino acid is activated and coupled to the N-terminus of the growing peptide chain. Beyond peptides, this chemistry is used to create hybrid molecules. In the synthesis of madecassic acid-silybin conjugates, the C-terminus of 11-aminoundecanoic acid was coupled to silybin (B1146174) after its N-terminus had been linked to triacetyl madecassic acid. ucl.ac.uk This reaction often employs coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). ucl.ac.uk Similarly, C-terminal conjugation of fatty amino acids like 2-aminooctanoic acid to antimicrobial peptides has been shown to improve biological activity. nih.gov

Table 2: C-Terminal Modifications of this compound

| Modification | Description | Application/Purpose | Reference |

|---|---|---|---|

| Amidation | Conversion of the terminal -COOH to -CONH₂. | Neutralizes charge, increases stability, mimics native proteins. | jpt.com, sigmaaldrich.com |

| Esterification | Conversion of the terminal -COOH to an ester (-COOR). | Protecting group for synthesis, prodrug design, structure-activity relationship (SAR) studies. | mdpi.com, jpt.com |

| Conjugation (Amide Bond) | Coupling of the -COOH group with an amine using activating agents (e.g., DCC/DMAP). | Creation of peptide bonds, linking to other molecules to form conjugates. | ucl.ac.uk, nih.gov |

| Aldehyde Formation | Reduction of the carboxylic acid to an aldehyde. | Creates a reactive intermediate for ligation with hydrazines or reductive amination. | jpt.com |

Synthesis of Novel this compound Conjugates and Hybrid Molecules

The ability to modify both termini of this compound makes it an excellent building block or linker for creating novel conjugates and hybrid molecules with enhanced or new functionalities.

A significant application is in the modification of bioactive peptides. Researchers synthesized lipophilic analogs of the antimicrobial peptide anoplin (B1578421) by incorporating (S)-2-aminoundecanoic acid at specific positions within the peptide sequence. nih.gov This modification enhanced the antimicrobial activity against Escherichia coli and Staphylococcus aureus while maintaining selectivity for microbial membranes, an improvement over simple N-terminal acylation which led to a loss of selectivity. nih.govfrontiersin.org

In drug delivery and development, this compound serves as a versatile linker. It has been used to create conjugates of the kinase inhibitor dasatinib, where it connects the drug to other moieties. nih.gov Similarly, it has been employed as a spacer to link two different natural products, madecassic acid and silybin, into a single hybrid molecule designed to have synergistic effects. ucl.ac.uk

The long alkyl chain of this compound is particularly useful for modulating the hydrophobic-lipophilic balance of drug delivery systems. In one study, bone-targeting micelles for doxorubicin (B1662922) delivery were synthesized using unimers containing one to four 11-aminoundecanoic acid (AUA) moieties. nih.gov The incorporation of AUA was found to increase the stability of the micelles, demonstrating its role in controlling the self-assembly and physicochemical properties of the nanocarrier. nih.gov

Furthermore, this compound has been conjugated to other molecular classes, such as purines, to explore new chemical space for bioactive compounds. mdpi.com The synthesis of conjugates with triterpenoids like maslinic acid has also been investigated. mdpi.com These examples highlight the broad utility of this compound as a component in constructing complex molecular architectures.

Table 3: Examples of this compound Conjugates and Hybrid Molecules

| Conjugate/Hybrid Molecule | Role of this compound | Key Finding/Application | Reference |

|---|---|---|---|

| Anoplin Peptide Analogs | Incorporated into peptide sequence | Enhanced antimicrobial activity with retained membrane selectivity. | nih.gov, frontiersin.org |

| Dasatinib Conjugates | Linker | Synthesis of protein tyrosine kinase inhibitors. | nih.gov |

| Madecassic Acid-Silybin Conjugates | Spacer/Linker | Creation of hybrid natural product compounds for potential cancer treatment. | ucl.ac.uk |

| Doxorubicin Micelles | Hydrophobic component | Stabilized micellar drug delivery system for bone-targeting. | nih.gov |

| Purine Conjugates | Linker | Synthesis of N-(purin-6-yl)amino acids to explore cytotoxic activity. | mdpi.com |

| Maslinic Acid Conjugates | Amino acid component | Synthesis of derivatives for biological evaluation. | mdpi.com |

Integration of 2 Aminoundecanoic Acid into Peptide and Supramolecular Systems

Incorporation of 2-Aminoundecanoic Acid into Peptide Structures

The introduction of this compound into a peptide sequence can profoundly alter its physicochemical properties, influencing its three-dimensional structure, its interactions with biological membranes, and its stability against enzymatic breakdown. nih.govnih.gov

The conformation of a peptide is critical to its biological function. The inclusion of amino acids with long side chains, such as this compound, can introduce specific structural constraints. For instance, studies on cyclic dimers of aminoundecanoic acid, which serve as models for folding in polypeptides, reveal that the rings exhibit a fold at the peptide group similar to a type III or type V beta-turn found in proteins. nih.gov

The long, lipid-like side chain of this compound can function as a membrane anchor, significantly enhancing a peptide's affinity for lipid bilayers. nih.govfrontiersin.org This principle has been effectively demonstrated in the modification of the antimicrobial peptide (AMP) anoplin (B1578421). nih.govfrontiersin.org

Researchers synthesized anoplin analogues by incorporating (S)-2-aminoundecanoic acid at various positions within the peptide sequence. nih.govfrontiersin.orgfrontiersin.org Key findings from this research include:

Enhanced Activity : The resulting lipophilic anoplin analogues showed greater activity against both Escherichia coli and Staphylococcus aureus compared to the native peptide. nih.gov

Increased Membrane Affinity : The lipophilic side chain acts as an anchor, increasing the peptide's affinity for the microbial membrane without sacrificing essential positively charged residues required for the initial electrostatic attraction. frontiersin.orgfrontiersin.org

Retained Selectivity : Unlike simple N-terminal acylation which can lead to a loss of selectivity, incorporating this compound as an internal residue enhanced antimicrobial activity while maintaining selectivity for microbial membranes over host cells, such as erythrocytes. nih.gov

| Peptide Analogue | Modification | Key Finding | Reference |

|---|---|---|---|

| Anoplin-[Aun] Analogs | (S)-2-aminoundecanoic acid incorporated at positions Leu-2, Ile-6, and Leu-10. | Demonstrated enhanced antimicrobial activity against E. coli and S. aureus compared to native anoplin. | nih.govfrontiersin.org |

| Anoplin-[Aun] Analogs | Incorporation of a lipophilic amino acid residue. | Increased membrane affinity while retaining selectivity towards microbial membranes. | nih.govfrontiersin.org |

| N-acylated anoplin | N-terminal acylation with a fatty acid. | Showed a gain in activity but a complete loss of selectivity. | nih.gov |

A significant hurdle for peptide-based therapeutics is their rapid degradation by proteases in the body. nih.gov A common strategy to overcome this is the incorporation of non-coded or unnatural amino acids. iscientific.org this compound falls into this category, and its inclusion can enhance a peptide's stability. nih.govresearchgate.net

The presence of an unnatural amino acid residue within a peptide sequence can disrupt the specific recognition motifs required by proteolytic enzymes, thereby rendering the peptide less susceptible to cleavage. nih.goviscientific.org Research on ultrashort antimicrobial peptides has shown that the introduction of non-coded amino acids is a potential solution to enhance resistance to proteolysis. nih.govresearchgate.net The use of building blocks like 11-aminoundecanoic acid has been investigated in this context to improve peptide stability. nih.govfrontiersin.org This increased stability can lead to a longer circulation half-life and prolonged therapeutic effect. iscientific.org

Applications in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry involves the study of systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonds, hydrophobic forces, and van der Waals interactions. mdpi.comfiveable.me Host-guest chemistry, a central concept in this field, focuses on the specific binding of a "guest" molecule within a cavity-containing "host" molecule. fiveable.methno.orgrsc.org this compound, often in the form of 11-aminoundecanoic acid (11-AUA), has been utilized as a guest molecule to drive the formation of complex nanostructures. frontiersin.orgrsc.org

A notable example involves the use of 11-AUA to mediate the self-assembly of silver sulfide (B99878) (Ag₂S) quantum dots (QDs). rsc.org In this system:

The Host : A macrocyclic molecule, specifically a carboxylated pillar frontiersin.orgarene (CP6), acts as the host.

The Guest : 11-AUA is used as a model compound representing a ligand attached to the surface of the Ag₂S QDs.

The Interaction : The long alkyl chain of 11-AUA inserts into the hydrophobic cavity of the CP6 host. This host-guest interaction is the driving force for the self-assembly of the individual QDs into larger, ordered nanostructures. rsc.org

Nuclear Magnetic Resonance (NMR) studies confirmed this interaction, showing shifts in the signals of the methylene (B1212753) protons of 11-AUA upon complexation with the CP6 host, indicating the formation of a stable host-guest complex. rsc.org This strategy demonstrates how the specific molecular recognition of the undecanoyl chain can be harnessed to control material properties at the nanoscale.

Additionally, 11-aminoundecanoic acid has been shown to promote hydrogelation and impart thixotropic properties (the ability to become less viscous when shaken or stirred) to self-assembling dipeptide systems. frontiersin.org

| Component | Role | Chemical Identity/Description | Reference |

|---|---|---|---|

| Host | Macrocyclic molecule with a binding cavity. | Carboxylated Pillar frontiersin.orgarene (CP6) | rsc.org |

| Guest | Molecule that binds within the host. | 11-Aminoundecanoic Acid (11-AUA) | rsc.org |

| Application | Driven by the host-guest interaction. | Self-assembly of silver sulfide (Ag₂S) quantum dots into ordered nanostructures. | rsc.org |

Polymer Science and Advanced Materials Utilizing 2 Aminoundecanoic Acid

11-Aminoundecanoic Acid as a Monomer for Polyamide Synthesis

Nylon 11 is produced commercially through a step-growth polymerization process known as self-polycondensation. mdpi.com In this reaction, the carboxylic acid group of one monomer molecule reacts with the amino group of another, forming an amide bond and eliminating a molecule of water. researchgate.net This process is typically carried out via melt polymerization at high temperatures.

The industrial production involves heating solid 11-aminoundecanoic acid to temperatures between 200°C and 220°C. researchgate.netchemicalbook.com This initiates the polycondensation, and the reaction proceeds with the continuous removal of water vapor to drive the equilibrium toward the formation of high molecular weight polymer chains. chemicalbook.com To achieve the desired high molecular weight for engineering applications, the final stages of the polymerization are often conducted under reduced pressure. chemicalbook.com A minor side reaction, intramolecular condensation, results in the formation of a small amount (around 0.5%) of a 12-membered ring lactam, which is typically not removed as it has a negligible effect on the polymer's properties. chemicalbook.com

| Parameter | Typical Value/Condition | Source |

| Monomer | 11-Aminoundecanoic acid | researchgate.netwikipedia.org |

| Polymerization Type | Melt Polycondensation | researchgate.net |

| Temperature | 200–220 °C | researchgate.netchemicalbook.com |

| Byproduct | Water (removed continuously) | researchgate.netchemicalbook.com |

| Final Stage Condition | Reduced Pressure | chemicalbook.com |

While the direct polycondensation of 11-aminoundecanoic acid is the established industrial method, research has explored alternative synthetic pathways starting from its precursors. The monomer itself is derived from castor oil in a multi-step chemical process. mdpi.comwikipedia.org This process begins with the transesterification of ricinoleic acid (the main component of castor oil) with methanol (B129727), followed by pyrolysis to yield methyl undecylenate. mdpi.comwikipedia.org The methyl undecylenate is then hydrolyzed to 10-undecenoic acid. A subsequent hydrobromination of the double bond, followed by a reaction with ammonia (B1221849), substitutes the bromine with an amino group to produce the final 11-aminoundecanoic acid monomer. mdpi.comwikipedia.org

Alternative approaches aim to create polymer building blocks from renewable fatty acids using more direct or biocatalytic methods. researchgate.net For instance, research has demonstrated the synthesis of nitrile-functionalized carboxylic acids from unsaturated fatty acids. mdpi.comresearchgate.net These nitriles are valuable precursors for amino acids suitable for polymerization, potentially offering a route that avoids harsh reaction conditions. researchgate.net

The linear structure of Nylon 11 can be modified to create advanced polymers with tailored architectures and functionalities. By incorporating multifunctional agents during polymerization, branched or star-shaped polymer structures can be produced. researchgate.netrsc.org For example, star-shaped Polyamide 11 has been synthesized using functional agents like tri(bis-hexamethylenetriamine), resulting in polymers with altered rheological and solid-state properties compared to their linear counterparts. researchgate.netrsc.org

Copolymerization is another key strategy. 11-aminoundecanoic acid can be copolymerized with other monomers, such as different amino acids, diamines, or diacids, to create copolyamides. google.com This approach allows for the precise tuning of properties. For example, poly(ester amide)s (PEAs) are synthesized by reacting 11-aminoundecanoic acid with monomers like lactic acid or caprolactone. expresspolymlett.com These PEAs combine the desirable mechanical and thermal properties of polyamides with the biodegradability of polyesters, and their properties can be adjusted by varying the ratio of the constituent monomers. expresspolymlett.com

| Polymer Architecture | Method | Resulting Polymer | Key Feature | Source |

| Star-Shaped | Polycondensation with multifunctional agent | Star-Shaped Polyamide 11 | Modified rheology and solid-state properties | researchgate.netrsc.org |

| Copolymer | Polycondensation with other monomers (e.g., lactic acid) | Poly(ester amide) (PEA) | Combines properties of polyamides and polyesters | expresspolymlett.com |

| Block Copolymer | Polycondensation of diacid-terminated PA11 hard blocks and diamine-terminated soft blocks | Polyamide Block Copolymers | Recyclable pressure-sensitive adhesives | rsc.org |

Research into 11-Aminoundecanoic Acid-Derived Polymers for Specialized Applications

The biocompatibility and versatile chemistry of 11-aminoundecanoic acid make it a valuable component in research aimed at developing advanced materials for specialized, non-clinical applications. solubilityofthings.comontosight.aichemimpex.com

Polymers derived from 11-aminoundecanoic acid are actively being investigated for biomedical purposes such as tissue engineering and drug delivery systems. solubilityofthings.comontosight.aichemimpex.com The biodegradability and biocompatibility of polymers synthesized from this compound are key advantages. ontosight.ai Poly(ester amide)s (PEAs), which incorporate 11-aminoundecanoic acid, are particularly promising. nih.govmdpi.com These materials are explored as scaffolds for tissue engineering, as they provide a temporary matrix that can support cell growth while gradually degrading. nih.gov

In drug delivery research, derivatives of 11-aminoundecanoic acid are used to create novel systems. nih.govkavyapharma.com For instance, an injectable peptide-based hydrogel was developed using a tripeptide containing 11-aminoundecanoic acid, which could act as a carrier for therapeutic agents. nih.gov The tetramethylammonium (B1211777) salt form of the monomer has also been explored for creating nanoparticles for drug delivery. kavyapharma.com These applications leverage the monomer's ability to be incorporated into complex polymer structures that can be tailored for specific release profiles and biological interactions. ontosight.ai

Biochemical Pathways and Enzymatic Transformations Involving 2 Aminoundecanoic Acid Non Clinical Focus

Microbial Metabolism and Degradation of 2-Aminoundecanoic Acid

Direct identification and characterization of microbial strains that specifically degrade this compound as a primary carbon or nitrogen source are not documented in peer-reviewed studies. However, it is plausible that various soil and gut bacteria possessing broad-substrate-specificity enzymes could metabolize this compound. For instance, research on the degradation of other amino acid-containing compounds has identified bacterial strains like Sphingosinicella microcystinivorans, which can hydrolyze a range of substances with amide and ester bonds. nih.govdoaj.org

In the broader context of aminoundecanoic acid isomers, studies on nylon-11 have led to the isolation of bacteria that degrade 11-aminoundecanoic acid. A notable example is Pseudomonas sp. strain JG-B, which was isolated from a nylon-11 enrichment culture and can utilize 11-aminoundecanoic acid as its sole source of carbon, nitrogen, and energy. nih.gov Additionally, the gut microbiome of mealworms (Tenebrio molitor) has been shown to contain bacteria capable of metabolizing 11-aminoundecanoic acid. nih.gov While these organisms are characterized for the 11-amino isomer, it is conceivable that similar microbial genera with versatile metabolic capabilities could potentially process this compound.

Table 1: Potential Microbial Genera for Amino Acid Degradation

| Microbial Genus | General Role in Amino Acid Metabolism | Potential Relevance to this compound |

|---|---|---|

| Pseudomonas | Known for their diverse metabolic pathways and ability to degrade a wide range of organic compounds, including amino acids and hydrocarbons. | Could potentially possess enzymes capable of acting on the long aliphatic chain of this compound. |

| Sphingomonas | Capable of degrading complex aromatic and aliphatic compounds; some strains are known to hydrolyze amino acid-containing molecules. nih.gov | May have hydrolases that recognize and cleave the amino acid structure. |

| Clostridium | Anaerobic bacteria known for fermenting amino acids. mdpi.com | Could potentially degrade this compound in anoxic environments. |

This table is illustrative and based on the general metabolic capabilities of these genera, not on demonstrated degradation of this compound.

The specific enzymes involved in the catabolism of this compound have not been characterized. However, the breakdown of alpha-amino acids generally follows well-established enzymatic pathways. The initial step is typically the removal of the alpha-amino group, which can be accomplished by several classes of enzymes. nih.gov

Transaminases (Aminotransferases): This is a common first step where the amino group is transferred to an α-keto acid (like α-ketoglutarate), forming a new amino acid (glutamate) and the corresponding α-keto acid of the original amino acid (in this case, 2-oxo-undecanoic acid). This reaction requires pyridoxal (B1214274) phosphate (B84403) (PLP) as a coenzyme. libretexts.orgthemedicalbiochemistrypage.org

Oxidative Deamination: An alternative pathway is oxidative deamination, catalyzed by enzymes like amino acid dehydrogenases, which would directly remove the amino group as ammonia (B1221849), again producing 2-oxo-undecanoic acid. nih.gov

Following deamination, the resulting carbon skeleton, 2-oxo-undecanoic acid, would likely be further metabolized. Given its structure as a long-chain keto acid, its degradation would probably merge with the beta-oxidation pathway of fatty acids.

For comparison, the metabolism of 11-aminoundecanoic acid is thought to involve enzymes similar to those that degrade nylon-6 byproducts, such as NylD, a 5-aminovalerate aminotransferase. nih.gov This suggests that aminotransferases are key enzymes in the breakdown of long-chain amino acids.

Table 2: Key Enzyme Classes in Alpha-Amino Acid Catabolism

| Enzyme Class | Catalyzed Reaction | Cofactor/Coenzyme | Potential Role in this compound Catabolism |

|---|---|---|---|

| Aminotransferases | Transfer of an amino group to an α-keto acid. | Pyridoxal Phosphate (PLP) | Removal of the α-amino group to form 2-oxo-undecanoic acid. libretexts.org |

| Amino Acid Dehydrogenases | Oxidative removal of an amino group to yield ammonia. | NAD+/NADP+ | Direct conversion of this compound to its corresponding α-keto acid. nih.gov |

| Acyl-CoA Synthetases | Activation of the carboxylic acid group with Coenzyme A. | ATP, Coenzyme A | Preparation of the carbon skeleton for β-oxidation. |

This table outlines general enzymatic functions and their hypothetical application to this compound, as specific enzymes have not been identified.

Integration of ω-Amino Acids into Broader Metabolic Networks

While this compound is an alpha-amino acid, its long aliphatic chain provides a direct link to fatty acid metabolism. The section title refers to ω-amino acids, and while this is a different class, the principle of integrating a long carbon chain into central metabolism holds.

The catabolism of this compound would almost certainly connect to fatty acid metabolism. After the initial removal of the amino group to form 2-oxo-undecanoic acid, this intermediate would likely be converted to undecanoyl-CoA. This conversion would be catalyzed by a ketoacid dehydrogenase complex, similar to the branched-chain α-ketoacid dehydrogenase complex. themedicalbiochemistrypage.org

Once undecanoyl-CoA is formed, it can enter the fatty acid β-oxidation pathway. Since undecanoic acid has an odd number of carbon atoms, its breakdown would proceed through successive rounds of β-oxidation, yielding multiple molecules of acetyl-CoA until a final three-carbon unit, propionyl-CoA, remains. Acetyl-CoA can then enter the citric acid cycle for energy production, while propionyl-CoA can be converted to succinyl-CoA (a citric acid cycle intermediate), making this compound a glucogenic amino acid. upr.edu

The nitrogen component of this compound, removed as an amino group, integrates into the cell's central nitrogen metabolism. If removed via transamination to α-ketoglutarate, it forms glutamate. themedicalbiochemistrypage.org Glutamate is a central hub in amino acid metabolism, acting as a nitrogen donor for the synthesis of other amino acids and nitrogenous compounds. nih.gov The ammonia released through oxidative deamination can be assimilated by the cell or, in ureotelic organisms, detoxified via the urea (B33335) cycle. uoanbar.edu.iq

Enzymatic Biotransformations for Related Long-Chain Amino Acids

While specific biotransformations for this compound are not described, research on other long-chain amino acids demonstrates the utility of enzymes in producing valuable chemicals. Enzymes like lipases and proteases are widely used for their hydrolytic capabilities. For example, α-chymotrypsin and lipases have been used in the degradation of amino acid-based poly(ester amide)s. rsc.org

Enzymatic degradation of polyesters like poly(butylene succinate) (PBS) and poly(caprolactone) (PCL) has been achieved using cutinases and lipases, which hydrolyze ester bonds. mdpi.com Although this compound is a single molecule, the enzymes that act on polymers containing similar structures are relevant. For instance, the degradation of amide bonds in nylon oligomers by specific hydrolases (e.g., NylA, NylB) in bacteria like Pseudomonas sp. provides a model for how microbial enzymes can evolve to break down synthetic and unusual molecules. nih.gov These enzymatic processes are of great interest for green chemistry and bioremediation applications.

Advanced Analytical and Computational Methodologies in 2 Aminoundecanoic Acid Research

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental in confirming the molecular structure of 2-aminoundecanoic acid. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful techniques used for this purpose.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, the proton on the alpha-carbon (the carbon atom bonded to both the amino and carboxyl groups) is expected to appear as a multiplet in the range of 3.5-4.5 ppm. This downfield shift is due to the deshielding effects of the adjacent electron-withdrawing amino and carboxyl groups. The protons of the long alkyl chain (-(CH₂)₈-) would produce a series of overlapping multiplets in the upfield region, typically between 1.2 and 1.6 ppm. The terminal methyl (CH₃) group protons would appear as a triplet at approximately 0.9 ppm. The protons of the amino (NH₂) and carboxyl (COOH) groups are often observed as broad singlets, and their chemical shifts can vary depending on the solvent and concentration. The signal for the carboxylic acid proton is typically found in the downfield region of 10-12 ppm libretexts.org. The addition of D₂O would lead to the disappearance of the NH₂ and COOH signals due to hydrogen-deuterium exchange libretexts.org.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is the most deshielded, with a characteristic chemical shift in the range of 170-180 ppm. The alpha-carbon, being attached to the electronegative nitrogen and carbonyl group, would resonate at approximately 50-60 ppm. The carbons of the methylene (B1212753) groups in the alkyl chain would show a series of signals between 20 and 40 ppm, while the terminal methyl carbon would appear at around 14 ppm.

A summary of expected chemical shifts for this compound is presented in the table below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| COOH | 10.0 - 12.0 (broad s) | 170 - 180 |

| α-CH | 3.5 - 4.5 (m) | 50 - 60 |

| NH₂ | Variable (broad s) | - |

| (CH₂)₈ | 1.2 - 1.6 (m) | 20 - 40 |

| CH₃ | ~0.9 (t) | ~14 |

| Data are estimated based on typical values for similar functional groups. |

Mass Spectrometry in this compound Analysis and Pathway Elucidation

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed.

In mass spectrometry, this compound (molecular weight: 201.31 g/mol ) would typically be ionized to produce a molecular ion ([M]+) or a pseudomolecular ion ([M+H]⁺ or [M-H]⁻). The high-resolution mass spectrum would allow for the determination of the exact mass and, consequently, the elemental formula.

The fragmentation pattern observed in the MS/MS spectrum is crucial for structural elucidation. For an alpha-amino acid like this compound, characteristic fragmentation pathways include:

Decarboxylation: Loss of the carboxyl group as CO₂ (44 Da) from the molecular ion is a common fragmentation pathway for carboxylic acids.

Loss of the amino group: Cleavage of the C-N bond can result in the loss of the amino group.

Cleavage of the alkyl chain: Fragmentation along the long alkyl chain can produce a series of peaks separated by 14 Da (corresponding to a CH₂ group) libretexts.orgyoutube.com.

A common fragment observed for alpha-amino acids is the iminium ion, resulting from the cleavage of the bond between the alpha-carbon and the carboxyl group. For this compound, this would lead to a characteristic fragment. Analysis of the fragmentation of the closely related 11-aminoundecanoic acid shows a prominent peak at m/z 184.1692 in the positive ion mode, corresponding to the loss of a water molecule from the protonated molecule nih.gov. While the fragmentation of the 2-amino isomer would differ due to the position of the amino group, similar losses of small neutral molecules are expected.

The table below summarizes some of the expected key fragments for this compound in mass spectrometry.

| Fragment Ion | Proposed Structure | m/z (nominal) |

| [M+H]⁺ | C₁₁H₂₄NO₂⁺ | 202 |

| [M-H₂O+H]⁺ | C₁₁H₂₂N⁺ | 184 |

| [M-COOH]⁺ | C₁₀H₂₂N⁺ | 156 |

| [M-C₉H₁₉]⁺ | C₂H₄NO₂⁺ | 74 |

| Data are predicted based on general fragmentation patterns of amino acids and carboxylic acids. |

Chromatographic Separation and Purification Strategies for this compound and Derivatives

The isolation and purification of this compound and its derivatives rely on various chromatographic and crystallization techniques. The choice of method depends on the scale of the purification and the nature of the impurities.

Recrystallization: A common and effective method for the purification of solid compounds like this compound is recrystallization. The selection of an appropriate solvent is critical. For long-chain amino acids, purification can be achieved by recrystallization from water, though this may require large volumes of solvent google.com. The solubility of long-chain amino acids can be significantly increased in dilute aqueous solutions of acids like acetic acid or sulfuric acid, allowing for more efficient recrystallization at higher concentrations google.com. For instance, the hydrochloride salt of 11-aminoundecanoic acid can be recrystallized from a methanol (B129727)/ethyl acetate (B1210297) mixture for further purification wikipedia.org.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the analysis and purification of this compound.

Reversed-Phase HPLC (RP-HPLC): This is a widely used mode where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water, acetonitrile, or methanol, often with an acidic modifier like trifluoroacetic acid). This method separates compounds based on their hydrophobicity.

Chiral Chromatography: Since this compound is a chiral molecule, separating its enantiomers is often necessary, especially for biological applications. This is achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive. Polysaccharide-based and crown ether-based CSPs have been shown to be effective for the enantioseparation of underivatized amino acids ankara.edu.tryakhak.org.

Gas Chromatography (GC): For GC analysis, the non-volatile this compound must first be converted into a volatile derivative. A common derivatization method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the active hydrogens in the amino and carboxyl groups into trimethylsilyl ethers and esters, respectively thermofisher.com. The resulting volatile derivatives can then be separated and analyzed by GC, often coupled with mass spectrometry (GC-MS) for identification mdpi.comgcms.czsilae.it.

The table below outlines common chromatographic techniques for this compound.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Purpose |

| RP-HPLC | C18 | Water/Acetonitrile/Methanol with acid | Purity analysis, purification |

| Chiral HPLC | Chiral Stationary Phase (e.g., crown ether) | Organic/Aqueous mixtures | Enantiomeric separation |

| GC (after derivatization) | e.g., 5% phenyl methylpolysiloxane | Helium | Analysis of volatile derivatives |

Computational and Theoretical Chemistry Studies of this compound

Computational and theoretical chemistry provide invaluable insights into the molecular properties, interactions, and reactivity of this compound at an atomic level. These methods complement experimental data and can guide further research.

Molecular Modeling and Simulation of this compound Interactions

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the dynamic behavior and interactions of this compound with other molecules, such as solvents, receptors, or other amino acids.

Quantum Chemical Calculations for Mechanistic Insights and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and reaction mechanisms of this compound with high accuracy mdpi.comchemrxiv.orgresearchgate.netchemrxiv.orgresearchgate.netresearchgate.netrsc.orgmdpi.com.

These calculations can provide a wealth of information, including:

Optimized molecular geometry: Predicting the most stable three-dimensional arrangement of atoms.

Electronic properties: Calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's ability to donate or accept electrons, respectively.

Reaction pathways and transition states: Simulating chemical reactions involving this compound to understand the step-by-step mechanism and identify the energy barriers associated with each step. This is crucial for predicting the feasibility and kinetics of a reaction.

Spectroscopic properties: Predicting NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental spectra.

By applying these computational methods, researchers can gain a deeper understanding of the chemical behavior of this compound, from its fundamental properties to its interactions in complex systems.

The following table lists the computational methods and their applications in the study of this compound.

| Computational Method | Application | Information Gained |

| Molecular Dynamics (MD) | Simulating molecular motion and interactions | Conformational flexibility, hydrogen bonding, solvent effects |

| Molecular Docking | Predicting binding to a target molecule | Binding affinity, binding mode, key interactions |

| Density Functional Theory (DFT) | Calculating electronic structure and reactivity | Optimized geometry, electronic properties (HOMO/LUMO), reaction mechanisms, predicted spectra |

Computational Design of Novel this compound Derivatives

Current Research Status: As of the latest available data, there are no specific, published research studies detailing the application of computational design methodologies for the creation of novel this compound derivatives. Methodologies such as molecular docking, QSAR, and molecular dynamics simulations have not been explicitly applied to this particular compound in the accessible scientific literature.

Potential Future Applications: While direct research is not available, the principles of computational chemistry could be hypothetically applied to this compound derivatives. Future research could potentially involve:

Virtual Screening: Using the this compound structure as a base, large compound libraries could be virtually screened to identify derivatives with high binding affinities for specific biological targets.

Structure-Based Drug Design: If a target protein is identified, the binding site could be used to computationally design this compound derivatives that fit precisely and form key interactions, potentially leading to potent and selective inhibitors.

QSAR Model Development: Should a series of this compound derivatives be synthesized and tested for a particular biological activity, QSAR models could be developed to correlate their structural features with their activity, guiding the design of more potent analogs.

Molecular Dynamics Simulations: These simulations could be employed to study the conformational changes of this compound derivatives upon binding to a target, providing insights into the stability and dynamics of the complex.

Without specific research to cite, the creation of detailed sections and data tables as requested in the prompt is not feasible while maintaining scientific integrity and accuracy.

Emerging Research Frontiers and Future Perspectives for 2 Aminoundecanoic Acid

Innovation in Green Chemistry Routes for 2-Aminoundecanoic Acid Synthesis

The industrial synthesis of long-chain amino acids has traditionally relied on multi-step chemical processes that often involve harsh conditions, toxic reagents, and significant environmental footprints. For instance, the established route to 11-aminoundecanoic acid from castor oil involves high-temperature pyrolysis (450-500 °C) and the use of strong acids and bases. researchgate.netnih.gov The drive towards sustainability is pushing innovation in green chemistry, with a strong focus on biocatalytic and chemo-enzymatic pathways that offer milder conditions, higher selectivity, and reduced environmental impact. researchgate.netresearchgate.net

Biocatalysis, which uses enzymes to perform chemical transformations, is a key area of development for the synthesis of non-canonical amino acids. nih.govnih.govfrontiersin.org Enzymes such as transaminases, which catalyze the transfer of an amino group to a keto acid, are particularly promising. researchgate.net Research has demonstrated the feasibility of multi-enzyme cascades for producing ω-aminocarboxylic acids from fatty acids derived from plant oils. nih.gov For example, ω-transaminases have been successfully used in engineered whole-cell biocatalysts to synthesize polyamide precursors. nih.gov A similar biocatalytic approach could be envisioned for this compound, starting from the corresponding α-keto acid, 2-oxoundecanoic acid. This enzymatic route offers the potential for high enantiomeric purity, a critical factor in many advanced applications. nih.gov

Another green approach involves the hydroformylation of unsaturated fatty acids to create aldehyde intermediates, which can then be converted to nitriles via biocatalysts like aldoxime dehydratases. researchgate.netmdpi.com These nitriles serve as precursors for amino acids, providing an alternative synthetic pathway that avoids harsh reagents. mdpi.com

| Parameter | Traditional Chemical Synthesis | Emerging Green/Biocatalytic Routes |

|---|---|---|

| Starting Materials | Petroleum derivatives, Castor oil. researchgate.netwikipedia.org | Renewable feedstocks (e.g., vegetable oils, fatty acids). researchgate.netmdpi.com |

| Reaction Conditions | High temperatures (e.g., 450-500°C), high pressures. researchgate.netnih.gov | Mild, near-ambient temperatures and pressures. nih.gov |

| Catalysts/Reagents | Strong acids/bases, heavy metal catalysts, toxic organic solvents. researchgate.net | Enzymes (e.g., transaminases, lipases, dehydratases), aqueous media. researchgate.netnih.govnih.gov |

| Selectivity | May produce side products, requiring extensive purification. wikipedia.org | High stereo- and regioselectivity, leading to purer products. researchgate.net |

| Environmental Impact | Significant energy consumption, generation of hazardous waste. researchgate.net | Lower energy use, biodegradable catalysts, reduced waste streams. nih.gov |

Discovery of Novel Biochemical Roles and Pathways (non-clinical)

While the human proteome is built from 20 standard amino acids, hundreds of non-proteinogenic amino acids (NPAAs) exist in nature, particularly in bacteria and fungi. nih.gov These NPAAs are often synthesized by non-ribosomal peptide synthetases (NRPSs) and play diverse roles in microbial metabolism, communication, and defense. nih.govnih.gov The specific biochemical roles of this compound are not yet well-defined, representing a significant frontier for discovery.

Research into similar fatty amino acids provides a roadmap for investigation. For example, a biocatalytic method was developed for producing (S)-2-aminooctanoic acid using a transaminase from Chromobacterium violaceum. nih.gov This NPAA was then used to modify an antimicrobial peptide, resulting in a 16-fold improvement in its antibacterial activity. nih.gov This suggests a powerful potential role for this compound as a building block to enhance the properties of therapeutic peptides.

Furthermore, amino acids are integral to many microbial functions beyond protein synthesis, including cell wall formation and quorum sensing. nih.gov The incorporation of exogenous D-amino acids can disrupt the natural sequence in bacterial peptidoglycan, leading to a bactericidal effect. nih.gov Investigating whether this compound can be metabolized or incorporated by specific microbial species could uncover novel antimicrobial mechanisms or reveal its involvement in inter-species signaling pathways.

| Potential Role | Underlying Mechanism / Research Question | Analogous Finding |

|---|---|---|

| Antimicrobial Peptide Modification | Can conjugation of this compound to peptides enhance their membrane disruption activity and therapeutic index? | 2-aminooctanoic acid conjugation increased antimicrobial peptide activity by 16-fold. nih.gov |

| Microbial Metabolism | Is this compound a metabolic intermediate or signaling molecule in certain bacteria or fungi? | Bacteria and fungi synthesize hundreds of NPAAs for various metabolic and signaling purposes via NRPSs. nih.gov |

| Biofilm Disruption | Could this compound interfere with bacterial cell wall synthesis or quorum sensing pathways involved in biofilm formation? | Exogenous D-amino acids can disrupt peptidoglycan biosynthesis. nih.gov Undecanoic acid inhibits E. coli biofilm formation. medchemexpress.com |

| Precursor for Natural Products | Is this compound a building block for more complex, bioactive natural products in microorganisms? | NPAAs are frequently incorporated into complex natural products with pharmaceutical applications. acs.org |

Advancements in this compound-Based Functional Materials

The unique amphiphilic structure of this compound—possessing a polar amino-carboxyl head group and a long, nonpolar 11-carbon tail—makes it an ideal candidate for the development of advanced functional materials. This area of research extends far beyond simple polymerization, focusing on the principles of self-assembly to create ordered nanostructures. chalmers.seresearchgate.net

Amino acid-based surfactants are a well-studied class of molecules known for their biocompatibility, biodegradability, and versatile functionality. bohrium.comnih.gov These amphiphiles can self-assemble in solution to form a variety of structures, including micelles, vesicles, nanotubes, and nanofibers. researchgate.net The specific morphology is governed by the balance between the hydrophilic and hydrophobic portions of the molecule and can be influenced by environmental factors like pH and temperature. researchgate.net The long alkyl chain of this compound would be expected to promote strong hydrophobic interactions, facilitating self-assembly at low concentrations.

These self-assembled structures have a wide range of potential applications. Vesicles and liposomes can be used for drug delivery, encapsulating either hydrophobic or hydrophilic therapeutic agents. bohrium.com Nanofibers and hydrogels derived from amino acid surfactants can serve as scaffolds in tissue engineering. bohrium.com Furthermore, the chirality inherent to amino acids can be transferred to the supramolecular level, creating chiral surfaces on micelles that could be used for asymmetric catalysis or enantiomeric separations. nih.gov

| Material Type | Principle of Formation | Potential Applications |

|---|---|---|

| Surfactants / Detergents | Amphiphilic nature reduces surface tension. | Mild, biodegradable components in cosmetics and personal care products. bohrium.com |

| Self-Assembled Micelles | Aggregation of amphiphilic molecules in solution above a critical concentration. | Drug delivery, nanoreactors, chiral catalysis. nih.gov |

| Vesicles / Liposomes | Formation of bilayer structures enclosing an aqueous core. | Encapsulation and delivery of drugs and biomolecules. researchgate.net |

| Organogels / Hydrogels | Entrapment of solvent within a 3D network of self-assembled fibers. | Tissue engineering scaffolds, controlled release matrices. researchgate.netbohrium.com |

| Functionalized Copolymers | Polymerization with other monomers to impart specific properties. | Biocompatible plastics, materials with enhanced flexibility or thermal stability. google.com |

Integration of Multi-Omics Data in this compound Metabolic Research

Understanding the complete metabolic context of this compound requires a systems-level approach. Multi-omics, the integration of data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of biological processes, connecting genetic potential to functional output. nih.govmetwarebio.com Applying this powerful approach to study this compound could rapidly accelerate the discovery of its synthesis pathways, biological roles, and potential applications.

A hypothetical multi-omics study on a microorganism that produces or metabolizes this compound would involve several layers of analysis. Genomics would identify the gene clusters potentially responsible for its biosynthesis, such as NRPSs or transaminase-encoding genes. Transcriptomics and proteomics would then confirm which of these genes are actively expressed and translated into functional enzymes under specific conditions.

The cornerstone of this approach would be metabolomics and lipidomics, which directly measure the abundance of small molecules. rsc.orgnih.gov Advanced mass spectrometry techniques can quantify the levels of this compound, its precursors, and its downstream metabolites. nih.govrug.nl By correlating changes in the metabolome with transcriptomic and proteomic data, researchers can build robust models of the metabolic network, definitively identifying the enzymes involved and discovering if this compound is incorporated into other molecules, such as lipids or signaling compounds. nih.govastrazeneca.com This integrated data can reveal novel therapeutic targets and provide a deeper understanding of the compound's role in cellular physiology. nih.gov

| Omics Layer | Objective | Key Technologies | Expected Outcome |

|---|---|---|---|

| Genomics | Identify potential biosynthetic gene clusters. | Next-Generation Sequencing (NGS). | Candidate genes for enzymes like transaminases or NRPSs. |

| Transcriptomics | Quantify gene expression under different conditions. | RNA-Sequencing (RNA-Seq). | Identification of actively transcribed biosynthetic pathway genes. |

| Proteomics | Identify and quantify the enzymes present in the cell. | Liquid Chromatography-Mass Spectrometry (LC-MS/MS). | Confirmation of enzyme expression and quantification of their abundance. |

| Metabolomics / Lipidomics | Measure levels of this compound and related metabolites. | High-Resolution Mass Spectrometry (HRMS), Gas Chromatography-MS (GC-MS). nih.govnih.gov | Flux analysis of the metabolic pathway; discovery of downstream products. |

| Data Integration | Correlate data across all layers to build a systems-level model. | Bioinformatics, Statistical Analysis, Pathway Mapping. metwarebio.com | A comprehensive understanding of the regulation, synthesis, and function of this compound. |

Q & A

Q. What statistical approaches resolve contradictions in experimental data for this compound’s solubility and reactivity?

- Methodological Answer : Apply mixed-effects models to account for clustered data (e.g., repeated measurements from the same batch). Use Bland-Altman plots to assess agreement between analytical techniques (e.g., HPLC vs. NMR). Sensitivity analysis can identify outliers caused by impurities or instrument calibration drift .

Q. What advanced techniques determine the stereochemical configuration of this compound derivatives?

- Methodological Answer : Chiral chromatography with cellulose-based columns separates enantiomers. Circular dichroism (CD) spectroscopy provides optical activity profiles. For crystalline samples, single-crystal X-ray diffraction resolves absolute configuration. Computational modeling (e.g., density functional theory) validates experimental findings .

Q. How can researchers optimize solvent systems for isolating this compound from complex reaction mixtures?

- Methodological Answer : Screen solvent combinations (e.g., ethanol-water, acetonitrile-hexane) using solubility parameters (Hansen solubility sphere). Phase diagrams and partition coefficients (logP) guide extraction efficiency. Centrifugal partition chromatography (CPC) is effective for large-scale separations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.